molecular formula C23H38O2 B8136828 methyl (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoate

methyl (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoate

Cat. No.: B8136828
M. Wt: 346.5 g/mol
InChI Key: ABGHYAFHPINIHF-NRAUZEMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoate typically involves the esterification of docosahexaenoic acid with methanol. This reaction is often catalyzed by acidic or enzymatic catalysts to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate signaling pathways by interacting with membrane-bound receptors and enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl (7Z,10E,13E,16E,19E)-docosa-7,10,13,16,19-pentaenoate: Another polyunsaturated fatty acid ester with an additional double bond.

    Ethyl (4E,7Z,10E,13E,16E,18E)-docosa-4,7,10,13,16,18-hexaenoate: An ethyl ester with multiple double bonds

Uniqueness

Methyl (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoate is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its ability to modulate membrane fluidity and signaling pathways sets it apart from other similar compounds .

Properties

IUPAC Name

methyl (7Z,10E,13E,16E)-docosa-7,10,13,16-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-22H2,1-2H3/b8-7+,11-10+,14-13+,17-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGHYAFHPINIHF-NRAUZEMASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C\CCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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